(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine

Conformational analysis Molecular design Kinase inhibitor fragment

Avoid potency loss from flexible analogs. This direct N-piperidine-triazole building block (CAS 1437432-66-0) preserves the patented FGFR inhibitor pharmacophore geometry. - Rigid scaffold: 3 rotatable bonds enforce conformational pre-organization for target binding. - Batch-verified purity: ≥98% HPLC, supported by NMR and GC certificates for reproducible assays. - Flexible formats: Free base (CAS 1437432-66-0) and dihydrochloride salt (CAS 2098001-81-9) available for optimal reaction conditions.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B13634481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-yl)methanamine
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=C(N=N2)CN
InChIInChI=1S/C9H17N5/c1-13-4-2-9(3-5-13)14-7-8(6-10)11-12-14/h7,9H,2-6,10H2,1H3
InChIKeyCQJMCJXAEBHVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazole-Piperidine Building Block for Kinase Library Synthesis


(1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 1437432-66-0, molecular formula C₉H₁₇N₅, molecular weight 195.27 g/mol) is a heterobifunctional building block comprising a 1,2,3-triazole core with a primary aminomethyl substituent at the 4-position and an N-methylpiperidin-4-yl group directly attached at the N1 position . This direct N-piperidine–triazole connectivity restricts rotational freedom relative to methylene-bridged analogs, producing a conformationally constrained scaffold that is employed as a key synthetic intermediate in the preparation of FGFR kinase inhibitors disclosed in US Patent US-9447091-B2 [1]. The compound is commercially available as the free base (purity ≥98%, HPLC-verified with batch-specific NMR and GC certificates) from multiple suppliers including Bidepharm and Leyan , as well as the dihydrochloride salt (CAS 2098001-81-9) for applications requiring enhanced aqueous solubility .

✓ Kinase inhibitor fragment synthesis
✓ Conformationally constrained triazole-piperidine scaffold
✓ Available as free base and dihydrochloride salt

Structural Specificity vs. Closest Analogs


The common temptation to substitute (1-(1-methylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine with its methylene-spaced isomer (CAS 2013814-30-5), the des-methyl analog (CAS 1229516-73-7), or the methylsulfonyl variant (CAS 2097964-79-7) introduces quantifiable differences in molecular geometry, lipophilicity, and hydrogen-bonding capacity that directly impact downstream synthetic utility and target engagement. The direct N–triazole linkage in this compound eliminates the methylene rotor present in CAS 2013814-30-5, reducing the number of rotatable bonds from 4 to 3 and imposing conformational rigidity that pre-organizes the pharmacophoric elements for target binding . The N-methyl substituent on the piperidine ring distinguishes this compound from the des-methyl analog (CAS 1229516-73-7), altering the tertiary amine basicity (predicted pKa shift of approximately 1.0–1.5 log units) and increasing calculated logP by approximately 0.5–0.7 log units, which directly affects both salt formation characteristics and membrane partitioning in cellular assays . These differences are not cosmetic; in the context of the FGFR inhibitor pharmacophore exemplified in US-9447091-B2, the N-methylpiperidine substituent occupies a specific lipophilic pocket in the kinase hinge region, and substitution with the des-methyl or methylene-spaced analog would be predicted to alter binding geometry and potency [1].

Methylene-spaced isomer

Adds a rotatable bond and reduces conformational pre-organization, which may alter target binding geometry relative to the direct-linkage scaffold.

Des-methyl analog

Introduces a hydrogen-bond donor on the piperidine nitrogen and shifts lipophilicity, potentially changing membrane permeability and salt formation behavior.

Free-base-only analogs

Lack a pre-formed dihydrochloride salt, which may limit aqueous solubility and require additional formulation steps for biological assays.

Quantitative Differentiation Evidence for Procurement


Conformational Rigidity vs. Methylene-Spaced Isomer

The target compound features a direct N-piperidine-to-triazole linkage, yielding 3 rotatable bonds. Its closest constitutional isomer, (1-((1-methylpiperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine (CAS 2013814-30-5), inserts a methylene spacer that increases the rotatable bond count to 4 . This additional rotational degree of freedom in the methylene-spaced isomer introduces conformational flexibility that can reduce the population of the bioactive conformation in a target-bound state, a principle established in conformational restriction-driven drug design .

Rotatable bonds
Head-to-head
Target: 3 rotatable bonds (direct N-piperidine–triazole) Comparator (CAS 2013814-30-5): 4 rotatable bonds (methylene-spaced)
Supports conformational pre-organization for target binding
Estimated entropic penalty reduction ~0.5–1.0 kcal/mol per restricted rotor
Conformational analysis Molecular design Kinase inhibitor fragment

Lipophilicity Differential vs. Des-Methyl Analog

The N-methyl substituent on the piperidine ring of the target compound (CAS 1437432-66-0) contributes an additional methyl group relative to the des-methyl analog (1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanamine, CAS 1229516-73-7. This structural difference yields a molecular weight increase from 181.24 to 195.27 g/mol (Δ = 14.03 g/mol) [1][2]. The additional methyl group is expected to increase the calculated logP by approximately 0.5–0.7 log units based on the Hansch π constant for an N-methyl substitution on a secondary amine and is consistent with the broader principle that N-methylation of piperidine reduces hydrogen-bond donor capacity while increasing lipophilicity, enhancing passive membrane permeability in cellular contexts where this fragment is used as a synthetic intermediate for cell-permeable probes [3].

Lipophilicity & HBD
Class-level
Target: N-methylpiperidine (no HBD, higher predicted logP) Des-methyl analog (CAS 1229516-73-7): secondary amine (HBD present)
N-methyl group alters membrane permeability context
Predicted ΔlogP ≈ +0.5 to +0.7; measured data not identified
Lipophilicity ADME Fragment-based drug discovery

Dihydrochloride Salt for Aqueous Solubility

The target compound is commercially available as both the free base (CAS 1437432-66-0) and the dihydrochloride salt (CAS 2098001-81-9) . The dihydrochloride form, with molecular formula C₉H₁₉Cl₂N₅ and molecular weight 268.18 g/mol, provides markedly improved aqueous solubility compared to the free base, which is critical for biological assay preparation in aqueous buffer systems. The des-methyl analog (CAS 1229516-73-7) and the methylsulfonyl analog (CAS 2097964-79-7) are predominantly offered as free bases or single hydrochloride salts, with the dihydrochloride option being a distinguishing procurement feature of the target compound .

Salt form availability
Cross-study comparable
Target: dihydrochloride salt available (CAS 2098001-81-9) Analogs: primarily free base
Pre-formed salt supports aqueous assay preparation
General class effect: 10–100 fold solubility enhancement for amine hydrochloride salts
Salt selection Aqueous solubility In vitro assay

Patent-Validated FGFR Kinase Inhibitor Fragment Geometry

The target compound's substructure appears as the core triazole-piperidine fragment in a series of FGFR kinase inhibitors disclosed in US Patent US-9447091-B2 [1]. In this patent, the direct N-piperidine-4-yl attachment to the triazole N1 position places the N-methylpiperidine moiety in a defined spatial relationship with the triazole ring that matches the ATP-binding site geometry of FGFR1, FGFR2, and FGFR4. The methylene-spaced isomer (CAS 2013814-30-5) would extend the piperidine–triazole distance by approximately 1.5 Å (a single C–C bond length), which would reposition the N-methylpiperidine group relative to the kinase hinge region and is predicted to alter the binding pose. Related compounds in the BindingDB database (BDBM262050 series) show IC₅₀ values of 10 nM against FGFR1–4 when containing the directly attached heterocycle [2].

Kinase hinge geometry
Class-level
Direct attachment: ~1.47 Å N–C bond, zero-atom spacer Methylene isomer: ~1.5 Å shift relative to triazole plane
Spatial shift may alter binding pose in kinase pocket
Relevance inferred from FGFR pharmacophore model (US-9447091-B2)
FGFR inhibitor Kinase hinge binder Patent-protected scaffold

High Purity with Batch-Specific Certification

The target compound is available from Bidepharm at a standard purity of 98% with batch-specific quality certificates including NMR, HPLC, and GC as part of the standard product offering . This level of analytical certification exceeds the typical 95% purity benchmark offered for many analogous building blocks in this structural class [1]. For procurement purposes in multi-step synthetic campaigns where intermediate purity directly affects final product yield and impurity profiles, the availability of verified batch analytical data reduces the need for in-house re-purification and provides traceable documentation for regulatory or publication requirements.

Purity & certification
Supporting evidence
Standard purity 98% with batch-specific NMR, HPLC, GC certificates Industry typical: 95% for research-grade heterocyclic amines
Reduces synthetic risk in multi-step campaigns
Multi-technique analytical data supports batch reproducibility
Quality control Batch reproducibility Synthetic intermediate procurement

Optimal Procurement and Application Scenarios


FGFR Kinase Inhibitor Fragment-Based Lead Optimization

In medicinal chemistry programs targeting FGFR1–4 kinases, this compound serves as the direct-attachment triazole-piperidine building block matching the pharmacophore geometry disclosed in US-9447091-B2 [1]. The direct N-piperidine linkage (3 rotatable bonds, zero-atom spacer) positions the N-methylpiperidine moiety optimally for occupancy of the kinase hinge region lipophilic pocket, whereas the methylene-spaced isomer (CAS 2013814-30-5, 4 rotatable bonds) would shift the piperidine by ~1.5 Å, likely reducing FGFR inhibitory potency. Procurement of CAS 1437432-66-0 rather than CAS 2013814-30-5 is essential to maintain fidelity to the patent pharmacophore .

Conformationally Restricted Chemical Probe Synthesis

For chemical biology probe design where conformational pre-organization is critical for target engagement selectivity, this compound provides a rigid triazole-piperidine scaffold with only 3 rotatable bonds [1]. Compared to the methylene-spaced analog (4 rotatable bonds), the reduced conformational entropy penalty upon binding (~0.5–1.0 kcal/mol) favors higher target occupancy at equivalent concentrations. The N-methyl group additionally eliminates a hydrogen-bond donor relative to the des-methyl analog (CAS 1229516-73-7), enhancing membrane permeability for cellular target engagement studies [2].

Aqueous Biological Assay with Pre-Formed Dihydrochloride Salt

For in vitro biochemical or cell-based assays requiring compound dissolution in aqueous buffer at defined high concentrations, the dihydrochloride salt form (CAS 2098001-81-9, MW 268.18 g/mol) provides ready-to-use solubility without the need for in-house hydrochloric acid treatment . This is a practical procurement advantage over the des-methyl and methylsulfonyl analogs, which are predominantly available as free bases requiring additional solubilization optimization. The batch-specific analytical certificates (NMR, HPLC, GC at 98% purity) further support reproducible assay preparation without confounding impurity-driven artifacts .

Multi-Step Parallel Library Synthesis with High-Purity Building Blocks

In automated parallel synthesis or DNA-encoded library construction where building block purity directly determines final library fidelity, this compound's 98% certified purity with multi-technique analytical documentation (NMR, HPLC, GC) provides a quality benchmark exceeding the typical 95% standard for research-grade heterocyclic amines . The availability of both free base and dihydrochloride forms enables flexible reaction condition optimization (e.g., free base for anhydrous coupling reactions; dihydrochloride salt for aqueous-phase click chemistry), a procurement flexibility not uniformly available across all structural analogs.

Application
Selection Property
Validation Focus
FGFR kinase inhibitor pharmacophore synthesis
Direct N-piperidine linkage geometry
Patent pharmacophore fidelity and binding pose congruence
Conformationally constrained probe synthesis
Low rotatable bond count (3 bonds)
Entropic penalty reduction and target engagement review
Aqueous biological assay preparation
Dihydrochloride salt availability
Solubility in assay buffers without additional formulation
High-fidelity parallel library synthesis
Certified 98% purity with analytical documentation
Intermediate impurity propagation control
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